(2R,4Ar,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine (2R,4Ar,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine
Brand Name: Vulcanchem
CAS No.: 188885-43-0
VCID: VC0060883
InChI: InChI=1S/C14H18O2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-3,6-7,12-14H,4-5,8-10H2/t12-,13+,14-/m1/s1
SMILES: C1CCC2C(C1)COC(O2)C3=CC=CC=C3
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol

(2R,4Ar,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine

CAS No.: 188885-43-0

Main Products

VCID: VC0060883

Molecular Formula: C14H18O2

Molecular Weight: 218.29 g/mol

(2R,4Ar,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine - 188885-43-0

CAS No. 188885-43-0
Product Name (2R,4Ar,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine
Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
IUPAC Name (2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine
Standard InChI InChI=1S/C14H18O2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-3,6-7,12-14H,4-5,8-10H2/t12-,13+,14-/m1/s1
Standard InChIKey JPNPJOMIWGWQMU-HZSPNIEDSA-N
Isomeric SMILES C1CC[C@H]2[C@H](C1)CO[C@H](O2)C3=CC=CC=C3
SMILES C1CCC2C(C1)COC(O2)C3=CC=CC=C3
Canonical SMILES C1CCC2C(C1)COC(O2)C3=CC=CC=C3
Synonyms 4H-1,3-Benzodioxin,hexahydro-2-phenyl-,(2R,4aR,8aS)-rel-(9CI)
PubChem Compound 23248379
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator